Product packaging for P 276-00(Cat. No.:CAS No. 920113-03-7)

P 276-00

Cat. No.: B045974
CAS No.: 920113-03-7
M. Wt: 438.3 g/mol
InChI Key: OOVTUOCTLAERQD-OJMBIDBESA-N
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Description

Riviciclib is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle G1 to S phase transition. By specifically inhibiting CDK4/6, Riviciclib induces G1 phase cell cycle arrest, thereby preventing the proliferation of tumor cells that are dependent on cyclin D-CDK4/6 signaling for growth. This mechanism makes it a highly valuable compound for investigating cell cycle dynamics, cancer biology, and therapeutic resistance, particularly in breast cancer, liposarcoma, and other malignancies characterized by Rb pathway dysregulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl2NO5 B045974 P 276-00 CAS No. 920113-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920113-03-7
Record name P 276-00
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920113-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-276-00
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVICICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Studies of Riviciclib S Cellular and Molecular Actions

Detailed Mechanism of Action: CDK Inhibition Profile

Riviciclib functions as a potent CDK inhibitor, demonstrating inhibitory activity against several CDK-cyclin complexes. guidetoimmunopharmacology.org Its inhibitory profile is characterized by differential potencies across various CDK subtypes, which contributes to its impact on cell cycle regulation. guidetoimmunopharmacology.org

Inhibition of CDK1, CDK2, CDK4, CDK6, and CDK9 Activity

Riviciclib has been shown to inhibit the activity of CDK1, CDK4, and CDK9 with notable potency. Specifically, it inhibits CDK9-cyclin T1 with an IC₅₀ of 20 nM, CDK4-cyclin D1 with an IC₅₀ of 63 nM, and CDK1-cyclin B with an IC₅₀ of 79 nM. guidetoimmunopharmacology.org While initially reported to have almost no activity against CDK2-cyclin E sci-hub.se, more detailed research indicates inhibitory activity against CDK2-cyclin A with an IC₅₀ of 224 nM and CDK2-cyclin E with an IC₅₀ of 2.5 µM. Furthermore, Riviciclib also inhibits CDK6-cyclin D3 with an IC₅₀ of 396 nM.

Specific Binding to ATP-binding Sites of Targeted CDKs

The inhibitory action of Riviciclib is attributed to its ability to competitively bind to the ATP-binding site of its target CDKs. This competitive binding prevents ATP from accessing the active site, thereby blocking the phosphorylation activity of the kinase and consequently disrupting the downstream signaling pathways regulated by these CDKs. idrblab.net For instance, Riviciclib has been shown to down-regulate cyclin D1 and CDK4 in an ATP-competitive manner.

Differential Potency Against Various CDK Subtypes

Riviciclib exhibits differential potency across various CDK subtypes, as summarized in the table below. This selectivity profile highlights its stronger inhibitory effects on CDK9, followed by CDK4 and CDK1, and then CDK2 and CDK6. guidetoimmunopharmacology.org

Table 1: Riviciclib's Inhibition Profile (IC₅₀ values)

CDK-Cyclin ComplexIC₅₀ (nM)Source
CDK9-cyclin T120 guidetoimmunopharmacology.org
CDK4-cyclin D163 guidetoimmunopharmacology.org
CDK1-cyclin B79 guidetoimmunopharmacology.org
CDK2-cyclin A224
CDK6-cyclin D3396
CDK2-cyclin E2500

Impact on Cell Cycle Progression and Regulation

The inhibition of CDKs by Riviciclib directly impacts the orderly progression of the cell cycle, a tightly regulated process essential for cell proliferation. newdrugapprovals.orgidrblab.net

Induction of G1 Cell Cycle Arrest

A significant cellular consequence of Riviciclib's CDK inhibition is the induction of G1 cell cycle arrest. guidetoimmunopharmacology.org Studies have demonstrated that Riviciclib can cause an exclusive G1 arrest in synchronized populations of cancerous cells, such as human non-small cell lung carcinoma (H-460) cells, as well as normal human lung fibroblast (WI-38) cells. guidetoimmunopharmacology.org This arrest prevents cells from progressing from the G1 (growth) phase into the S (DNA synthesis) phase, thereby inhibiting cell proliferation. idrblab.net In promyelocytic leukemia cells, Riviciclib (at 1.5-5 µM for 72 hours) resulted in no detectable cells in G1 and G2 phases, indicating its profound effect on cell cycle distribution. guidetoimmunopharmacology.org

Disruption of Cyclin D-CDK4/6-Rb Pathway Signaling

Riviciclib's impact on cell cycle progression is largely mediated through its disruption of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway signaling. sci-hub.seguidetoimmunopharmacology.org The cyclin D-CDK4/6 complex is a key initiator of the G1 to S phase transition. sci-hub.seidrblab.net In its active form, this complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation. idrblab.net Hypo-phosphorylated Rb typically binds to E2F transcription factors, repressing the transcription of genes necessary for cell cycle progression. idrblab.net When Rb is phosphorylated, it releases E2F, allowing the transcription of these genes and promoting cell cycle entry. idrblab.net

Riviciclib has been shown to decrease the levels of CDK4 and cyclin D1, and significantly reduce the phosphorylation of Rb. sci-hub.seguidetoimmunopharmacology.org For instance, in H-460 cells, Riviciclib treatment (1.5 µM for 3-24 hours) reduced cyclin D1, CDK4, and Rb levels, with a decrease in Rb phosphorylation at Ser780 observed as early as 3 hours. guidetoimmunopharmacology.org Similarly, in MCF-7 cells, decreased protein levels of cyclin D1 and CDK4 were observed starting at 6 and 9 hours, respectively, accompanied by a decrease in Rb phosphorylation at Ser780 from 6 hours onward, followed by reduced Rb levels at 24 hours. This inhibition of Rb phosphorylation by Riviciclib effectively blocks the release of E2F, thereby preventing the expression of genes required for S phase entry and enforcing G1 cell cycle arrest. idrblab.net

Prevention of Retinoblastoma Protein (Rb) Phosphorylation

The retinoblastoma protein (Rb) plays a crucial role in regulating the cell cycle by controlling the G1-S phase transition. In its active, hypophosphorylated state, Rb sequesters E2F transcription factors, thereby preventing the expression of genes necessary for DNA synthesis and cell division. nih.gov Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to its inactivation and the release of E2F, allowing cells to progress into the S phase. nih.govclinmedjournals.orgnih.gov

Riviciclib effectively inhibits the phosphorylation of Rb, particularly at Ser780 and Ser795/811. medchemexpress.commedchemexpress.comselleckchem.comnih.govresearchgate.netnih.gov This effect has been observed in various cancer cell lines, including H-460 and MCF-7 cells. medchemexpress.commedchemexpress.com By preventing Rb phosphorylation, Riviciclib maintains Rb in its active, growth-suppressive state, thereby arresting the cell cycle in the G1 phase. medchemexpress.commedchemexpress.comnih.govclinmedjournals.org

Table 1: Effect of Riviciclib on Rb Phosphorylation in Cancer Cell Lines

Cell LineRiviciclib ConcentrationIncubation TimeObserved Effect on Rb PhosphorylationReference
H-4601.5 µM3 hoursDecrease at Ser780 medchemexpress.commedchemexpress.com
MCF-71.5 µM6 hoursDecrease at Ser780 medchemexpress.commedchemexpress.com
MCF-71.5 µM24 hoursReduced Rb levels medchemexpress.commedchemexpress.com
HNSCC1.0-1.5 µMNot specifiedReduced phosphorylation of Rb protein researchgate.net
RCCClinically achievableNot specifiedInhibits phosphorylation at various sites (Ser807/811, Ser795) nih.govnih.gov
Sequestering of E2F Transcription Factors

The hypophosphorylation of Rb induced by Riviciclib directly impacts the activity of E2F transcription factors. When Rb remains hypophosphorylated, it binds to E2F transcription factors, effectively sequestering them and preventing their ability to activate target genes involved in cell cycle progression. nih.govnih.govresearchgate.netnih.gov This sequestration is a critical mechanism by which Riviciclib contributes to cell cycle arrest, particularly at the G1/S phase transition. researchgate.net Studies have shown that Riviciclib treatment leads to abrogated transcription of E2F1 gene targets. researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

Riviciclib is a known inducer of apoptosis and programmed cell death pathways in various cancer cell lines. sci-hub.seresearchgate.netmedchemexpress.commedchemexpress.comselleckchem.comresearchgate.netnih.govmedchemexpress.comresearchgate.net This apoptotic induction is a key component of its antitumor activity.

Table 2: Apoptotic Induction by Riviciclib in Cancer Cell Lines

Cell LineRiviciclib ConcentrationIncubation TimeObserved Apoptotic Markers/EffectsReference
HL-60Not specified24 hoursApoptosis, no detectable cells in G1/G2 medchemexpress.commedchemexpress.commedchemexpress.com
HNSCC1.0-1.5 µMNot specifiedApoptosis, cleaved caspase-3 levels researchgate.net
CRCNot specifiedNot specifiedInduced apoptosis nih.gov
PANC-1Not specifiedNot specifiedAmplifies gemcitabine-induced cytotoxicity sci-hub.se
MCLNot specifiedNot specifiedActivation of apoptotic pathways (PARP cleavage, caspase-3 activity) researchgate.net
Modulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., BNIP3, COX-2, Mcl-1)

Riviciclib influences the balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards cell death. It has been observed to upregulate the expression of pro-apoptotic proteins such as BNIP3. sci-hub.seprobiologists.comselleckchem.comselleckchem.com Conversely, Riviciclib downregulates the expression of anti-apoptotic proteins, including Bcl-2, survivin, and COX-2. sci-hub.seresearchgate.netprobiologists.com The downregulation of Mcl-1, an anti-apoptotic protein, is also a reported effect of CDK9 inhibition, which Riviciclib performs. tandfonline.com

P53 Activation and BAX/BCL-2 Ratio Alterations

Apoptosis induced by Riviciclib can be mediated through the activation of the p53 tumor suppressor pathway. researchgate.net In certain cancer cell lines, Riviciclib treatment has been shown to activate p53, leading to an increased BAX/BCL-2 ratio. researchgate.net BAX is a pro-apoptotic protein, while BCL-2 is an anti-apoptotic protein; an increased ratio favors apoptosis. researchgate.net While p53 activation has been noted, the response can be cell line dependent. taylorandfrancis.comnih.gov

Modulation of Transcriptional Events and Cell Proliferation

As a CDK inhibitor, Riviciclib significantly modulates transcriptional events and inhibits cell proliferation. sci-hub.semedchemexpress.commedchemexpress.comselleckchem.comnih.govclinmedjournals.orgresearchgate.netnih.govmedchemexpress.com CDKs play important roles in controlling cell division and modulating transcription. medchemexpress.comacs.org

Riviciclib inhibits the proliferation of various human cancer cell lines, with IC50 values typically ranging from 300 to 800 nmol/L. selleckchem.comnih.govmedchemexpress.com This antiproliferative activity is attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, by inhibiting CDK4/6 and subsequent Rb phosphorylation. medchemexpress.commedchemexpress.comnih.govclinmedjournals.org It also impacts transcriptional CDKs and cyclins. nih.govscielo.br

Table 3: Antiproliferative Activity of Riviciclib in Cancer Cell Lines

Cell Line (examples)IC50 Range (nmol/L)Reference
HT-29580 medchemexpress.com
HCT-116, U2OS, H-460, HL-60, HT-29, SiHa, MCF-7, Colo-205, SW-480, PC-3, Caco2, T-24300-800 selleckchem.commedchemexpress.com
HNSCC1000-1500 (µmol/L) researchgate.net

Riviciclib's modulation of transcriptional events includes the restriction of overexpressed HIF-1α (hypoxia-inducible factor-1α) transcriptional activity, particularly under hypoxic conditions in prostate cancer cell lines. sci-hub.senih.govtandfonline.com

Potential Influence on Angiogenic Processes

Studies have indicated that Riviciclib can suppress the migration of pancreatic cancer cells and exhibit anti-angiogenesis function in human umbilical vein endothelial cells (HUVECs) in vitro. sci-hub.senih.govtandfonline.com This anti-angiogenic potential is an important aspect of its mechanism of action, as it can limit the blood supply to tumors. probiologists.comtandfonline.comaging-us.com

Interaction with Nucleic Acids

Riviciclib demonstrates a notable affinity for nucleic acids, specifically DNA and tRNA, influencing their structural integrity and function. Studies employing spectroscopic and molecular docking techniques have elucidated the precise mechanisms of these interactions. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu

Mechanisms of Riviciclib-DNA/tRNA Complexation

Riviciclib primarily forms complexes with DNA and tRNA through a combination of intercalation and groove binding. In the case of DNA, riviciclib has been shown to intercalate into the DNA duplex. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu Molecular docking studies further indicate that riviciclib interacts with DNA in the minor groove. sci-hub.se The binding constant for riviciclib-nucleic acid complexation is approximately 104 M-1, suggesting a moderate to strong binding affinity with both DNA and tRNA. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu

Table 1: Riviciclib-Nucleic Acid Binding Affinity

Nucleic AcidBinding Constant (Ka)Affinity
DNA~104 M-1Moderate to Strong
tRNA~104 M-1Moderate to Strong

Upon complexation, DNA undergoes a conformational change from its native B-form to a C-form. In contrast, tRNA maintains its native A-form conformation upon binding with riviciclib. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu

Interactions with Specific Nucleobases (Guanine, Adenine, Thymine (B56734), Uracil)

Riviciclib exhibits selective interactions with specific nucleobases within DNA and tRNA. For DNA, vibrational spectroscopic results indicate that riviciclib primarily binds with guanine, adenine, and thymine nucleobases. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu Molecular docking simulations have identified interactions with specific DNA nucleobase residues, including DT19, DA18, DA17, DC9, DG16, DG10, and DC11. sci-hub.se

In the context of riviciclib-tRNA complexation, the compound predominantly interacts with uracil (B121893) residues of the tRNA molecule. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu Docking results for tRNA show interactions with residues such as G53, U52, G51, U50, C48, and U59. sci-hub.se

Table 2: Primary Nucleobase Interactions of Riviciclib

Nucleic AcidPrimary Interacting NucleobasesSpecific Residues (from docking)
DNAGuanine, Adenine, ThymineDT19, DA18, DA17, DC9, DG16, DG10, DC11 sci-hub.se
tRNAUracilG53, U52, G51, U50, C48, U59 sci-hub.se

Binding to Sugar-Phosphate Backbone

Beyond nucleobase interactions, riviciclib also engages with the sugar-phosphate backbone of both DNA and tRNA. sci-hub.senewdrugapprovals.orgnih.govguidetoimmunopharmacology.orgharvard.edu In DNA, the piperidinyl moiety of riviciclib forms hydrogen bonds with the deoxyribose sugar-phosphate backbone. sci-hub.se Specifically, a hydrogen bond forms between the hydrogen atom (H5) of the 5-hydroxyl group in the chromenone moiety of riviciclib and the oxygen atom (O4') of the deoxyribose sugar moiety in the adenosine (B11128) (DA17) residue, with a bond length of 2.082 Å. sci-hub.se Another hydrogen bond is observed between the hydrogen atom (H3') of the 3'-hydroxy group in the piperidinyl moiety of riviciclib and the oxygen atom (O1) of a phosphate (B84403) molecule attached to the cytosine (DC11) base residue, with a bond length of 1.906 Å. sci-hub.se

Effects on Tumor Microenvironment Proteins (e.g., IL-6, secreted EGFR, HSPA8)

Riviciclib, as a cyclin-dependent kinase (CDK) inhibitor, plays a role in modulating the tumor microenvironment (TME). While specific detailed research findings on Riviciclib's direct effects on interleukin-6 (IL-6), secreted epidermal growth factor receptor (EGFR), or heat shock protein A8 (HSPA8) within the TME are not extensively documented in the available literature, general insights into CDK inhibitor actions on the TME can provide context.

CDK inhibitors, including those that target CDK4/6 (which Riviciclib is known to inhibit guidetoimmunopharmacology.org), have been shown to exert immunomodulatory effects within the TME. These effects can include alterations in cytokine secretion. For instance, CDK4/6 inhibitors have been observed to downregulate immunosuppressive myeloid cell cytokines such as IL-6, IL-10, and IL-23, while simultaneously elevating Th1 chemokines like CXCL9 and CXCL10, which facilitate the movement of effector cells to tumor sites. nih.gov This suggests a potential, albeit indirect, influence of CDK inhibitors like Riviciclib on the cytokine milieu of the TME.

Regarding secreted EGFR and HSPA8, direct evidence of Riviciclib's specific impact on the levels or activity of these proteins in the tumor microenvironment is not detailed in the provided research. EGFR is a well-known target in many cancers, influencing cell proliferation, apoptosis, angiogenesis, and metastasis. HSPA8 is a protein involved in regulating necroptosis, and its inhibition can augment cancer chemotherapeutic effectiveness. However, specific mechanistic studies linking Riviciclib directly to the modulation of secreted EGFR or HSPA8 in the TME are not available in the current search results.

Preclinical Research and in Vitro/in Vivo Efficacy of Riviciclib

Evaluation of Riviciclib's Role in Specific Cancer Types

Nasopharyngeal Carcinoma

While Riviciclib (P276-00) is recognized as a cyclin-dependent kinase inhibitor that has been investigated in the context of various cancers, including its mention in clinical trials for nasopharyngeal cancer, detailed preclinical research findings specifically outlining its in vitro efficacy (e.g., IC50 values in nasopharyngeal carcinoma cell lines) or in vivo efficacy (e.g., tumor volume reduction in nasopharyngeal carcinoma xenograft models) were not identified within the scope of the current search. dntb.gov.ua Research in nasopharyngeal carcinoma has explored other CDK inhibitors, such as ribociclib (B560063) and roniciclib, demonstrating their preclinical activities and synergistic effects in NPC models. mdpi.comnih.govcambridge.orgnih.govresearchgate.net However, specific detailed data for Riviciclib in this particular cancer type were not found in the provided sources.

Clinical Development and Therapeutic Potential of Riviciclib

Summary of Clinical Trial Phases and Indications Investigated

Riviciclib has progressed through Phase I and Phase II clinical trials, exploring its utility as a treatment for advanced refractory neoplasms and specific cancer types such as mantle cell lymphoma, melanoma, squamous cell carcinoma of the head and neck, and advanced pancreatic cancer.

Phase I studies for Riviciclib (P276-00) were designed to evaluate its anti-cancer activity in patients with advanced refractory neoplasms. One such study included 22 patients with advanced refractory solid tumors researchgate.net. In this Phase I setting, no objective responses were observed; however, 4 patients achieved stable disease after two cycles of treatment researchgate.net. Further observations from Phase I clinical data indicated that efficacy manifested as stable disease, lasting between 2 to 8 cycles in 14 patients, and minor responses were noted in 2 patients researchgate.net.

Table 1: Summary of Riviciclib Phase I Clinical Findings in Advanced Refractory Neoplasms

Study ParameterDetailsSource
Patient Population22 patients with advanced refractory solid tumors researchgate.net
Objective Responses0 researchgate.net
Patients with Stable Disease4 patients after 2 cycles researchgate.net; 14 patients (duration 2-8 cycles) researchgate.net researchgate.netresearchgate.net
Patients with Minor Responses2 patients researchgate.net

Following initial Phase I investigations, Riviciclib advanced into Phase II studies to further assess its efficacy and activity in specific cancer indications.

A Phase II study of P276-00 was conducted in patients diagnosed with relapsed or refractory mantle cell lymphoma (MCL) ncats.io. This study was subsequently terminated based on interim results, leading to all enrolled subjects being taken off the study at that time ncats.io. Prior to termination, the median time to progression observed in this patient population was 43 days, with a range of 38 to 58 days researchgate.net. For those patients who achieved stable disease, the estimated median duration of stable disease was 60.5 days, with a range of 58 to 63 days researchgate.net. The broader role of CDK inhibitors in the treatment of MCL remains an area of ongoing research researchgate.net.

Table 2: Interim Results from Riviciclib Phase II Study in Mantle Cell Lymphoma

Study ParameterDetailsSource
Study StatusTerminated based on interim results ncats.io
Patient PopulationRelapsed or refractory MCL ncats.io
Median Time to Progression43 days (range 38-58 days) researchgate.net
Median Duration of Stable Disease60.5 days (range 58-63 days) researchgate.net

Riviciclib has been investigated in Phase II clinical trials for the treatment of melanoma ncats.iopatsnap.comsci-hub.se. One source indicates that the drug "successfully passed" Phase II clinical trial for melanoma ncats.io. However, specific detailed efficacy data for Riviciclib in melanoma, including for BRAF V600-mutant solid tumors, are not consistently reported across available public sources. While Phase II trials were completed patsnap.comsci-hub.se, other reviews on CDK inhibitors in melanoma suggest that many such agents have not demonstrated significant clinical efficacy in solid tumors, leading to termination of development in these areas tandfonline.com.

Riviciclib (P276-00) has been evaluated in clinical studies for advanced squamous cell carcinoma of the head and neck (HNSCC) nih.gov. Specifically, a Phase II study (NCT00899054) was completed in this indication patsnap.com. While one report states that Riviciclib "successfully passed" Phase II for squamous cell carcinoma of the head and neck ncats.io, another source indicates that the results from these studies were "forthcoming" nih.gov.

Riviciclib was investigated in a Phase II clinical trial in combination with Gemcitabine (B846) for the treatment of advanced pancreatic cancer ncats.io. Specific efficacy outcomes from this combination study are not detailed in the available information.

Phase II Studies: Efficacy and Safety in Specific Cancers

Triple Negative Breast Cancer (in combination with Gemcitabine and Carboplatin)

The therapeutic potential of Riviciclib in metastatic Triple Negative Breast Cancer (mTNBC) was explored in a Phase I/II open-label, randomized clinical trial (NCT01333137). wikipedia.orguni.lu This study aimed to evaluate Riviciclib (P276-00) in combination with gemcitabine and carboplatin (B1684641) in patients with mTNBC. The trial design included a Phase I run-in period to determine escalating doses of P276-00 when added to gemcitabine and carboplatin, followed by a Phase II comparison of gemcitabine and carboplatin with and without Riviciclib. wikipedia.org

However, the NCT01333137 clinical trial investigating Riviciclib in this specific combination and indication was terminated. wikipedia.orguni.lu

Table 1: Clinical Trial Information for Riviciclib in TNBC

Trial IdentifierCompound(s)IndicationPhaseStatus
NCT01333137Riviciclib (P276-00), Gemcitabine, CarboplatinMetastatic Triple Negative Breast CancerPhase I/IITerminated wikipedia.orguni.lu

Insights from Clinical Outcomes

Response Rates and Disease Control

Similarly, specific response rates and disease control data for Riviciclib in combination with gemcitabine and carboplatin for metastatic Triple Negative Breast Cancer from the terminated NCT01333137 trial are not reported in the available research findings.

Mechanisms of Resistance to Riviciclib and Cdk Inhibitors

Intrinsic and Acquired Resistance Pathways

Intrinsic resistance refers to the inherent lack of sensitivity of some tumors to CDK4/6 inhibitors from the outset of treatment. This can be due to pre-existing molecular characteristics that bypass the need for CDK4/6 activity in driving cell proliferation. nih.govresearchgate.net Acquired resistance, on the other hand, emerges in tumors that are initially responsive to treatment. nih.gov This occurs through the selection and expansion of cancer cell clones that have developed new mutations or activated alternative signaling pathways, allowing them to resume proliferation despite the presence of the drug. nih.gov

Both intrinsic and acquired resistance are multifaceted phenomena, with numerous molecular alterations implicated. nih.gov These can be broadly divided into those that directly affect the cell cycle and those that activate parallel signaling pathways. nih.gov Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.

Cell Cycle-Specific Resistance Mechanisms

The most direct mechanisms of resistance to CDK4/6 inhibitors like Riviciclib involve alterations within the specific pathway these drugs are designed to inhibit: the Cyclin D-CDK4/6-Retinoblastoma (Rb) axis. frontiersin.org This pathway is a critical regulator of the G1-S phase transition in the cell cycle. encyclopedia.pub

The efficacy of CDK4/6 inhibitors is contingent on a functional Cyclin D-CDK4/6-Rb pathway. researchgate.net Alterations in the core components of this axis are primary drivers of resistance. frontiersin.org

The retinoblastoma protein (pRb), encoded by the RB1 gene, is a key tumor suppressor and the primary target of the Cyclin D-CDK4/6 complex. nih.govspandidos-publications.com Loss or inactivating mutations of the RB1 gene is one of the most significant mechanisms of both intrinsic and acquired resistance to CDK4/6 inhibitors. nih.govspandidos-publications.comnih.gov When pRb is absent or non-functional, the cell cycle can proceed from the G1 to the S phase without the need for CDK4/6-mediated phosphorylation, rendering the inhibitors ineffective. nih.govspandidos-publications.com The loss of pRb function allows for the constitutive activation of the E2F transcription factor, which drives the expression of genes necessary for DNA replication and cell cycle progression. nih.govnih.gov Clinical evidence has shown that acquired RB1 mutations can be detected in patients whose tumors have progressed on CDK4/6 inhibitor therapy. ecancer.orgnih.gov

Key Findings on RB1 Loss and CDK4/6 Inhibitor Resistance
FindingImplicationSupporting Evidence
Loss of Rb is a major reason for resistance to CDK4/6 inhibitors. spandidos-publications.comTumors lacking functional Rb are unlikely to respond to these drugs.Preclinical and clinical studies. nih.govnih.gov
Acquired RB1 mutations are found in patients with progressive disease. ecancer.orgThis is a mechanism of acquired resistance.Patient sample analysis. ecancer.orgnih.gov
Loss of Rb leads to constitutive cell cycle progression via E2F activation. nih.govspandidos-publications.comThe G1-S checkpoint is bypassed, making CDK4/6 inhibition irrelevant.Molecular biology studies. nih.gov

Amplification of the CDK4 gene or overexpression of the CDK4 protein can also lead to resistance. nih.gov Increased levels of CDK4 can overwhelm the inhibitory capacity of the drug, allowing for sufficient kinase activity to phosphorylate pRb and drive cell cycle progression. nih.govamegroups.org Various mechanisms, including gene amplification, mutations, and epigenetic changes, can lead to the upregulation of CDK4. nih.govnih.gov Studies have shown that cancer cells with CDK4 amplification exhibit decreased sensitivity to CDK4/6 inhibitors. nih.gov

A critical bypass mechanism for resistance to CDK4/6 inhibitors involves the upregulation and activation of the Cyclin E-CDK2 complex. nih.govnih.gov Cyclin E1 (encoded by CCNE1) and its partner kinase CDK2 also regulate the G1-S transition by phosphorylating pRb. encyclopedia.pub When CDK4/6 is inhibited, some cancer cells can compensate by increasing the activity of Cyclin E-CDK2, thereby maintaining pRb phosphorylation and driving proliferation. nih.govnih.gov Amplification of CCNE1 has been observed in cells with acquired resistance to CDK4/6 inhibitors. nih.gov Targeting CDK2 has been shown to be effective in overcoming this resistance in preclinical models. nih.govnih.gov

Role of Cyclin E1/CDK2 in CDK4/6 Inhibitor Resistance
AlterationMechanism of ResistanceTherapeutic Strategy
Upregulation of Cyclin E1 and/or CDK2. nih.govnih.govBypasses the need for CDK4/6 activity by phosphorylating Rb. encyclopedia.pubInhibition of CDK2. nih.govnih.gov
CCNE1 gene amplification. nih.govLeads to increased Cyclin E1 levels and CDK2 activation.Targeting the Cyclin E-CDK2 axis. aacrjournals.orgnih.gov

The proteins p21 (CDKN1A) and p27 (CDKN1B) are members of the Cip/Kip family of CDK inhibitors, which can inhibit a broad range of cyclin-CDK complexes, including CDK2. nih.govnih.gov The loss of function of these proteins can contribute to resistance to CDK4/6 inhibitors. nih.govresearchgate.net Normally, CDK4/6 inhibitors can lead to the redistribution of p21 and p27 from CDK4/6 complexes to CDK2 complexes, thereby inhibiting CDK2 activity. biorxiv.org In the absence of p21 or p27, this indirect inhibition of CDK2 is lost, which can lead to increased CDK2 activity and subsequent resistance. spandidos-publications.combiorxiv.org Low levels of p21 have been linked to resistance, and increasing its expression can re-sensitize resistant cells to CDK4/6 inhibitors. biorxiv.org Furthermore, deletion of the gene encoding p27 has been shown to lead to resistance to CDK4/6 inhibitors. nih.gov

Alterations in the Cyclin D-CDK4/6-Rb Pathway

Distinction of Resistance Mechanisms from Other CDK4/6 Inhibitors (e.g., Ribociclib (B560063) vs. Palbociclib)

The mechanisms of resistance to cyclin-dependent kinase (CDK) inhibitors are intrinsically linked to their specific targets. A significant distinction exists between the resistance profiles of highly selective CDK4/6 inhibitors, such as Palbociclib (B1678290) and Ribociclib, and broader-spectrum CDK inhibitors like Riviciclib. This divergence is rooted in their different kinase inhibition profiles.

Palbociclib and Ribociclib are highly specific for CDK4 and CDK6. Their primary function is to block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase. frontiersin.org Resistance to these selective agents often involves the cancer cell finding ways to bypass this specific checkpoint. In contrast, Riviciclib exhibits a different selectivity profile, inhibiting CDK1, CDK4, and CDK9. This multi-targeted approach suggests that resistance mechanisms may be distinct from those that affect purely CDK4/6-focused therapies.

Common resistance mechanisms observed for selective CDK4/6 inhibitors like Palbociclib and Ribociclib include:

Loss of Rb Function: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its functional loss renders the cells insensitive to CDK4/6 inhibition. frontiersin.org

Upregulation of Cyclin E1 (CCNE1): Elevated levels of Cyclin E, which partners with CDK2, can drive G1/S transition independently of CDK4/6, thus bypassing the drug-induced block. nih.gov This mechanism has been identified in Palbociclib-resistant cell lines. frontiersin.org

Amplification or Overexpression of CDK6: Increased levels of CDK6 can sometimes overcome the inhibitory effects of the drugs. High CDK6 expression has been linked to resistance in Palbociclib and Abemaciclib cell lines, but this is not observed in Ribociclib-resistant lines. nih.gov

Activation of Bypass Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR and FGFR signaling cascades can promote cell proliferation through alternative routes, reducing dependence on the CDK4/6 axis. frontiersin.orgfrontiersin.org Upregulation of FGFR signaling, for instance, has been identified as a resistance mechanism for both Ribociclib and Palbociclib. frontiersin.org

Riviciclib's broader target profile provides a key distinction. By inhibiting CDK1 and CDK9 in addition to CDK4, it affects the cell cycle and cellular processes more globally.

CDK1 Inhibition: CDK1 is the essential kinase for the G2/M transition. Its inhibition by Riviciclib introduces a secondary cell cycle blockade, which may prevent escape from the G1 arrest induced by CDK4 inhibition.

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of many genes, including anti-apoptotic proteins. By inhibiting CDK9, Riviciclib can suppress transcription, potentially leading to apoptosis and preventing the expression of genes that might otherwise contribute to resistance.

Therefore, while Palbociclib-adapted cells often exhibit cross-resistance to the structurally similar Ribociclib, they may remain sensitive to inhibitors with different mechanisms or broader target ranges. frontiersin.org The resistance mechanisms to Riviciclib are less characterized but are unlikely to be identical to those of selective CDK4/6 inhibitors due to its multi-CDK targeting. Resistance to Riviciclib might involve mechanisms that are common to broader-spectrum kinase inhibitors, such as alterations in drug efflux pumps or mutations in its multiple target kinases.

Comparison of Kinase Targets and Resistance Mechanisms
FeatureRiviciclibPalbociclib / Ribociclib
Primary Kinase Targets CDK1, CDK4, CDK9CDK4, CDK6 (Highly Selective) frontiersin.orgresearchgate.net
Primary Mechanism of Action Inhibition of G1/S and G2/M cell cycle transitions; Transcriptional suppression.Inhibition of G1/S cell cycle transition via Rb phosphorylation blockage. frontiersin.org
Known Resistance Mechanisms Less characterized; potentially involves multi-target adaptations or drug efflux.Loss of Rb function, CCNE1/CDK2 upregulation, CDK6 amplification, activation of PI3K or FGFR pathways. frontiersin.orgnih.govfrontiersin.org
Cross-Resistance Potential Less likely to show cross-resistance with selective CDK4/6 inhibitors due to distinct target profile.High cross-resistance observed between Palbociclib and Ribociclib. frontiersin.org

Biomarkers for Response and Resistance to Riviciclib

Predictive Biomarkers of Efficacy

Predictive biomarkers help clinicians determine which patients are most likely to benefit from Riviciclib therapy, potentially guiding patient selection and avoiding ineffective treatments.

Genetic alterations within key cell cycle regulatory genes have been investigated for their role in predicting response to CDK4/6 inhibitors.

CCND1 (Cyclin D1): Alterations in the CCND1 gene, particularly those detected in circulating tumor DNA (ctDNA) at baseline, have been associated with a worse median progression-free survival (PFS) in patients treated with ribociclib (B560063), suggesting its role as a prognostic biomarker nih.govmdpi.com. Overexpression of Cyclin D1 and CCND1 gene amplification rates have been reported in a significant proportion of breast cancers, ranging from 50–70% and 15–20% respectively cambridge.org.

MYC and TP53: Gene alterations in MYC and TP53 have also been correlated with worse PFS in patients treated with ribociclib, although the benefit derived from ribociclib appeared to be independent of mutations in these specific genes nih.gov. TP53 mutations, as well as amplifications of its inhibitors MDM2 and MDM4, are frequently observed in breast cancers that develop resistance to CDK inhibitors cambridge.org.

PIK3CA: The alteration status of PIK3CA did not appear to affect the benefit derived from a combination of ribociclib and fulvestrant (B1683766), indicating it may not be a predictive biomarker for this specific combination frontiersin.org.

RB1: The retinoblastoma gene 1 (RB1) is a critical tumor suppressor, and its functional status is paramount for CDK4/6 inhibitor activity researchgate.netfrontiersin.org. Loss of RB1 function, whether through mutation or deletion, is a known mechanism of intrinsic and acquired resistance to CDK4/6 inhibitors nih.govcambridge.orgfrontiersin.org. Preclinical and clinical studies have demonstrated that RB1 mutations lead to resistance, and restoring RB1 expression can re-sensitize tumor cells to CDK4/6 inhibitors frontiersin.org.

Table 1: Genetic Alterations as Predictive Biomarkers for CDK4/6 Inhibitors

Genetic AlterationAssociated Effect on ResponseRelevance to Riviciclib/CDK4/6iReference
CCND1 alterationsWorse median PFSPrognostic for Ribociclib nih.govmdpi.com
MYC alterationsCorrelated with worse PFSRibociclib benefit independent nih.gov
TP53 mutationsCorrelated with worse PFS; recurrent in CKI-resistant cancersRibociclib benefit independent; associated with resistance nih.govcambridge.org
PIK3CA alterationsNo effect on benefitNot predictive for Ribociclib + Fulvestrant frontiersin.org
RB1 loss/mutationResistance to CDK4/6 inhibitorsKey resistance mechanism for CDK4/6i nih.govcambridge.orgfrontiersin.org

The expression levels of proteins involved in cell cycle regulation are also investigated as potential predictive biomarkers.

p16 (CDKN2A) and Rb (Retinoblastoma protein): The proteins p16 and Rb are intimately linked in the cell cycle pathway. While their potential as predictive biomarkers for CDK inhibitor (CKI) therapy has been explored, their robustness and clinical utility are not yet fully confirmed cambridge.org. Functional loss of Rb at baseline suggests that patients are unlikely to benefit from CDK4/6 inhibition frontiersin.org. Conversely, loss of Rb often leads to increased p16INK4A expression, which could serve as an indicator of CDK4/6 inhibitor resistance tandfonline.com. When p16 overexpression is accompanied by Rb1 deficiency, CDK4/6 inhibitors may be inactive due to the underlying Rb1 deficiency frontiersin.org.

Cyclin D1: Overexpression of Cyclin D1 is a common feature in many breast cancers, and its role as a predictive biomarker is under investigation cambridge.org.

Cyclin E1 (CCNE1): Elevated expression of Cyclin E1 and Cyclin E2, often due to increased gene copy number or overexpression, has been associated with resistance to CDK inhibitors cambridge.orgfrontiersin.org. High levels of low molecular weight isoforms of cyclin E, which can hyperphosphorylate Rb in malignant cells, have been linked to CKI resistance and significantly reduced PFS in patients with advanced ER-positive breast cancer treated with CKI-endocrine therapy combinations cambridge.org. Concurrent overexpression of Cyclin E1 and downregulation of Rb have been observed at the time of palbociclib (B1678290) resistance frontiersin.org.

Table 2: Protein Expression Levels as Predictive Biomarkers for CDK4/6 Inhibitors

Protein ExpressionAssociated Effect on ResponseRelevance to CDK4/6iReference
Functional Rb lossUnlikely to benefitPredictive of resistance frontiersin.org
Increased p16INK4APotential resistance marker (due to Rb loss)Predictive of resistance tandfonline.com
Elevated Cyclin E1Resistance to CDK inhibitorsPredictive of resistance cambridge.orgfrontiersin.org
Downregulated RbResistance to CDK inhibitorsPredictive of resistance frontiersin.org

Thymidine Kinase 1 (TK1) is an enzyme crucial for nucleotide metabolism and plays a significant role in cell proliferation divitum.comdivitum.com. Its activity is low in resting cells but increases during the G1/S transition, peaking in the S phase, making it a reliable indicator of active cell proliferation dermatoljournal.commdpi.com.

Role in Proliferation: Elevated TK1 activity is observed in various cancers and is considered a significant biomarker for cancer presence and stage divitum.comdermatoljournal.com. Higher levels of TK1 expression or activity are often linked to poorer clinical outcomes, increased metastatic potential, and more aggressive malignancies divitum.com.

Predictive Value: A rise in TK1 activity within one month of initiating CDK4/6 inhibitor therapy may serve as a marker for early resistance mdpi.com. In breast cancer, TK1 activity levels can provide insights into tumor aggressiveness and response to treatment, potentially influencing therapeutic approaches divitum.com. Lower TK1 levels have been correlated with better distant recurrence-free survival in patients undergoing adjuvant chemotherapy mdpi.com.

Table 3: Thymidine Kinase 1 (TK1) Activity as a Proliferation Marker

BiomarkerCharacteristicPredictive/Prognostic ValueReference
TK1 activityIndicator of active cell proliferation; elevated in cancerEarly resistance marker to CDK4/6 inhibitors; linked to poorer outcomes and aggressiveness divitum.comdivitum.comdermatoljournal.commdpi.com

Prognostic Biomarkers

Prognostic biomarkers provide information about the likely course of the disease, independent of the specific treatment received.

Genetic alterations can influence the natural history of the disease and its response to treatment, thereby impacting progression-free survival (PFS).

CCND1: Alterations in CCND1 detected in ctDNA at baseline have been shown to correlate with a worse median PFS in patients treated with ribociclib nih.govmdpi.com.

MYC and TP53: Similarly, gene alterations in MYC and TP53 have been correlated with a worse PFS, even though the benefit of ribociclib treatment was observed irrespective of these specific mutations nih.gov. TP53 defects are considered an independent poor prognostic factor in castration-resistant prostate cancer patients and are associated with rapid acquisition of resistance to other therapies like abiraterone (B193195) or enzalutamide (B1683756) preprints.org.

PIK3CA: While PIK3CA alterations have been investigated, their status did not demonstrate an impact on the benefit of ribociclib plus fulvestrant in terms of PFS frontiersin.org.

Table 4: Correlation of Genetic Alterations with Progression-Free Survival

Genetic AlterationCorrelation with PFS (in context of Riviciclib/CDK4/6i)Reference
CCND1 alterationsWorse median PFS after Ribociclib treatment nih.govmdpi.com
MYC alterationsCorrelated with worse PFS nih.gov
TP53 alterationsCorrelated with worse PFS; independent poor prognostic factor nih.govpreprints.org
PIK3CA alterationsNo impact on benefit (Ribociclib + Fulvestrant) frontiersin.org

The status of the RB1 gene and its encoded protein, Rb, is a crucial prognostic factor due to its central role in cell cycle control.

Impact on PFS: Loss of RB1, as detected in ctDNA, has been associated with worse PFS in patients treated with CDK4/6 inhibitors like palbociclib and fulvestrant nih.gov. This loss of function, particularly when acquired after treatment, is linked to acquired resistance to CDK4/6 inhibitors nih.gov.

Table 5: Role of RB1 Loss in Prognosis

BiomarkerAssociated Prognostic EffectReference
RB1 lossWorse PFS; acquired resistance; poor overall prognosis nih.govfrontiersin.orgnih.gov

Combination Therapy Strategies with Riviciclib

Synergistic Effects with Standard Chemotherapeutic Agents

Preclinical studies have shown that riviciclib can exert synergistic cytotoxic effects when combined with conventional chemotherapeutic agents. In human colorectal carcinoma (CRC) cells, dual combination of riviciclib (also known as P276-00) with standard chemotherapeutic drugs has exhibited synergism. nih.govresearchgate.netresearchgate.net

For instance, a specific combination involving 100 nM doxorubicin (B1662922) followed by 1200 nM P276-00 demonstrated synergistic effects in both p53-positive (H-460) and p53-mutated (H23) cell lines, compared to the p53-null cell line H1299. This combination abrogated doxorubicin-induced G2/M arrest and induced apoptosis, correlating with the induction of the tumor suppressor protein p53 and a reduction in the anti-apoptotic protein Bcl-2. researchgate.net

Table 1: Synergistic Effects of Riviciclib with Doxorubicin in CRC Cell Lines

Cell Line TypeDoxorubicin ConcentrationRiviciclib (P276-00) ConcentrationObserved EffectMolecular ChangesReference
p53-positive100 nM1200 nMSynergisticAbrogation of G2/M arrest, apoptosis induction, p53 induction, Bcl-2 reduction researchgate.net
p53-mutated100 nM1200 nMSynergisticAbrogation of G2/M arrest, apoptosis induction, p53 induction, Bcl-2 reduction researchgate.net
p53-null100 nM1200 nMLess synergistic- researchgate.net

Combination with Targeted Therapies

The integration of riviciclib with other targeted therapies represents a rational approach to address complex signaling networks in cancer and circumvent resistance mechanisms.

BRAF/MEK Inhibitors in Melanoma

Melanoma, particularly BRAF-mutant melanoma, often responds to BRAF and MEK inhibitors, but acquired resistance remains a significant challenge. amegroups.orgcuremelanoma.orgnih.gov Riviciclib, as a CDK inhibitor, has been explored in the context of melanoma treatment. tandfonline.comtandfonline.com While direct combination studies of riviciclib with BRAF/MEK inhibitors are less extensively detailed in the provided sources, the broader class of CDK inhibitors, particularly CDK4/6 inhibitors, has been investigated for their potential to enhance the efficacy of BRAF/MEK inhibition. However, dose-limiting toxicities have been a notable hurdle in such combinations. tandfonline.com

CDK4/6 inhibitors have demonstrated immune-modulatory effects, including increasing CD8 positive T cells and melanoma differentiation antigens, which suggests a potential role in combination with immunotherapy, particularly in BRAF wild-type melanoma where targeted therapy options are limited. nih.govtandfonline.com

Topoisomerase 1 (Top1) Inhibitors

A recent discovery highlights a critical role for CDK1, a target of riviciclib, in DNA repair mechanisms that contribute to resistance against Topoisomerase 1 (Top1) inhibitors. Top1 inhibitors, such as Camptothecin, Topotecan, and Irinotecan, function by inhibiting Top1, an enzyme essential for DNA replication and transcription. ddnews.gov.inpib.gov.in Cancer cells often develop resistance to these drugs by activating Tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. Research indicates that CDK1 phosphorylates TDP1, thereby enhancing its DNA repair capabilities and allowing cancer cells to survive Top1-targeted chemotherapy. ddnews.gov.inpib.gov.in

This finding suggests that combining CDK1 inhibitors like riviciclib with Top1 inhibitors could overcome drug resistance by disrupting these DNA repair mechanisms and inducing chromosome instability, making cancer cells more vulnerable to treatment. ddnews.gov.inpib.gov.in

Table 2: Rationale for Combining Riviciclib (CDK1 Inhibitor) with Top1 Inhibitors

Mechanism of Action (Top1 Inhibitors)Resistance Mechanism (Top1 Inhibitors)Role of CDK1Rationale for Combination with Riviciclib
Inhibit Top1, crucial for DNA replication/transcription ddnews.gov.inpib.gov.inActivation of TDP1 (DNA repair enzyme) ddnews.gov.inpib.gov.inCDK1 phosphorylates TDP1, enhancing DNA repair ddnews.gov.inpib.gov.inInhibiting CDK1 (with Riviciclib) disrupts TDP1-mediated DNA repair, induces chromosome instability, and enhances Top1 inhibitor efficacy ddnews.gov.inpib.gov.in

PI3K/AKT/mTOR Pathway Inhibitors (e.g., Alpelisib)

The PI3K/AKT/mTOR pathway is a frequently hyperactivated signaling cascade in many cancers and is often implicated in resistance to various therapies, including CDK inhibitors. mdpi.comcambridge.orgmdpi.com Alpelisib, an alpha-specific PI3K inhibitor, is approved for use in PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer. mdpi.comwikipedia.orgnih.gov

Preclinical studies have demonstrated that combining PI3K inhibitors like Alpelisib with CDK4/6 inhibitors (e.g., Ribociclib) can lead to synergistic anti-proliferative effects. This combination results in a more comprehensive suppression of the PI3K/AKT/mTOR pathway, evidenced by simultaneous decreases in pRB, pAKT, and p-S6 levels, and an upregulation of apoptotic markers such as p-BCL2. nih.govnih.gov These synergistic effects have been observed across various colorectal cancer cell lines with different mutational statuses (e.g., PIK3CA/KRAS wild-type, KRAS-mutated, PIK3CA-mutated, and PIK3CA/KRAS-mutated). nih.govnih.gov In vivo studies using xenograft models also showed a significant reduction in tumor growth with the combination therapy compared to single agents. nih.govnih.gov

Table 3: Preclinical Findings of Alpelisib + Ribociclib (B560063) Combination in CRC

Cell Lines Tested (Mutational Status)Key Molecular Effects of CombinationAnti-proliferative EffectApoptosisTumor Growth (In Vivo)Reference
PIK3CA/KRAS wild-type, KRAS-mutated, PIK3CA-mutated, PIK3CA/KRAS-mutatedDecreased pRB, pAKT, p-S6 levels; comprehensive PI3K/AKT/mTOR suppression nih.govnih.govSynergisticUpregulated p-BCL2 nih.govnih.govSignificant reduction nih.govnih.gov nih.govnih.gov

Rationale for Combination Therapies to Overcome Resistance

The development of resistance is a pervasive challenge in cancer treatment, often arising from the inherent adaptability of cancer cells to single-agent therapies. nih.govprobiologists.com This resistance can stem from various mechanisms, including:

Alterations in Cell Cycle Regulation : Such as loss of retinoblastoma protein (Rb) or upregulation of cyclins and CDKs, which bypass the effects of CDK inhibitors. cambridge.orgnih.gov

Activation of Alternative Signaling Pathways : Including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, or FGFR1 pathways, which can serve as bypass mechanisms when primary oncogenic drivers are inhibited. mdpi.comcambridge.orgnih.govprobiologists.com

Enhanced DNA Repair Mechanisms : As seen with the activation of TDP1 in response to Top1 inhibition. ddnews.gov.inpib.gov.in

Combination therapy strategies are rationally designed to counteract these multifaceted resistance mechanisms by simultaneously targeting multiple critical pathways, inhibiting compensatory feedback loops, and preventing the emergence of new resistant clones. mdpi.comcambridge.org For instance, combining CDK inhibitors with Top1 inhibitors directly addresses DNA repair-mediated resistance ddnews.gov.inpib.gov.in, while combining with PI3K/AKT/mTOR pathway inhibitors targets common bypass pathways that can lead to acquired resistance to CDK inhibitors. cambridge.orgnih.govnih.gov While CDK inhibition can induce cell cycle arrest, which might seem antagonistic with cytotoxic agents that target proliferating cells (e.g., S or M phase), the broader rationale for combination with targeted therapies or immunotherapy is to leverage synergistic effects, modulate the tumor microenvironment, and ultimately overcome both intrinsic and acquired drug resistance, thereby improving patient outcomes. mdpi.comcambridge.orgnih.gov

Future Research Directions and Therapeutic Implications

Exploring Riviciclib in Broader Cancer Types and Subtypes

The therapeutic potential of Riviciclib extends beyond its primary focus, with investigations exploring its efficacy in a wider array of cancer types and their specific subtypes. Preclinical studies have demonstrated Riviciclib's antiproliferative activity against various human cancer cell lines, including those derived from colon carcinoma, osteosarcoma, cervical carcinoma, and bladder carcinoma medchemexpress.commedchemexpress.com. Furthermore, it has shown significant in vivo activity in murine and human xenograft models of colon and lung carcinoma medchemexpress.commedchemexpress.com.

Riviciclib (also known as P276-00) is currently undergoing Phase II clinical trials for the treatment of multiple myeloma, advanced refractory neoplasms, and relapsed or refractory mantle cell lymphoma researchgate.net. Specific studies have also investigated its anticancer potential against colorectal cancer (CRC) cell lines, revealing significant cytotoxicity and inhibition of their colony-forming ability nih.gov. In the context of hepatocellular carcinoma (HCC), Riviciclib has been identified as a potential CDK1 inhibitor biorxiv.org. Beyond these specific indications, CDK inhibitors as a class are being explored for their utility in other malignancies, such as lung, ovarian, and various hematological cancers researchgate.net.

Investigating Novel Combination Regimens

A key direction in enhancing Riviciclib's therapeutic efficacy involves its integration into novel combination regimens. Studies have shown that dual combinations of Riviciclib with standard chemotherapeutic agents exhibit synergistic effects in colorectal cancer cells nih.gov. A particularly promising area of investigation involves combining CDK1 inhibitors, including Riviciclib, with Topoisomerase 1 (Top1) inhibitors. This combination strategy aims to enhance cancer cell killing by disrupting DNA repair mechanisms and halting the cell cycle, thereby potentially overcoming resistance often observed with single-agent treatments dst.gov.in. This approach is considered a significant avenue for precision medicine dst.gov.in.

Broader research into CDK4/6 inhibitors, such as Ribociclib (B560063), indicates that clinical trials are actively evaluating combinations with newer endocrine therapies and other targeted agents to circumvent resistance mechanisms that may emerge during treatment patsnap.com. For instance, combining PI3K and CDK4/6 inhibitors has been shown to reduce cell viability and overcome both intrinsic and adaptive resistance frontiersin.org. This suggests that co-inhibition of the PI3K/mTOR and CDK4/6 pathways could prevent the induction of drug resistance frontiersin.org. The rationale for combining mTOR inhibitors with CDK inhibitors is further supported by evidence that CDK4/6 inhibition can overcome resistance to PI3K inhibition and endocrine therapy haematologica.org.

Further Elucidation of Resistance Mechanisms and Strategies to Overcome Them

Understanding and overcoming resistance to CDK inhibitors is a critical area of ongoing research. Riviciclib itself has demonstrated antitumor activity against cisplatin-resistant cells medchemexpress.commedchemexpress.com. Resistance to CDK4/6 inhibitors can manifest as either inherent resistance, stemming from pre-existing genetic or signaling pathway alterations, or acquired resistance, which develops over time through mechanisms such as the activation of alternative signaling pathways or changes within the tumor microenvironment accscience.com.

Specific mechanisms of acquired resistance to CDK4/6 inhibitors include alterations in the cyclin D-CDK4/6-Rb pathway, activation of compensatory pathways like FGFR1 or PI3K/AKT/mTOR, and modulation of the tumor microenvironment, potentially involving changes in PD-L1 expression probiologists.com. A deeper understanding of these molecular mechanisms is essential for developing rational combination therapies that can extend the therapeutic benefits of CDK inhibitors patsnap.com. Strategies to counteract resistance include the use of combination therapies that simultaneously target multiple pathways, sequential treatment approaches, and the development of next-generation CDK4/6 inhibitors with improved efficacy and reduced resistance potential accscience.com. For example, inhibiting the FGFR1 pathway may be a viable strategy to overcome CDK4/6 inhibitor resistance nih.gov, and co-inhibition of the PI3K/mTOR and CDK4/6 pathways may prevent drug resistance induction frontiersin.org. The loss of Rb1 can also lead to acquired resistance by activating bypass pathways dependent on cyclin D1-CDK4/6 frontiersin.org. Furthermore, the loss of p21 and p27, which normally inhibit CDK2, may contribute to bypass mechanisms, suggesting that combining CDK2 and CDK4 inhibitors could overcome resistance mediated by cyclin E-CDK2 complexes frontiersin.org.

Development and Validation of Predictive and Prognostic Biomarkers

The development and validation of predictive and prognostic biomarkers are crucial for optimizing the clinical application of Riviciclib and other CDK inhibitors. Ongoing research is focused on identifying biomarkers that can predict a patient's response to CDK4/6 inhibitors or signal the emergence of resistance patsnap.com. Molecular profiling of tumors, particularly to assess the presence or absence of the Retinoblastoma (Rb) protein and other regulatory factors within the CDK4/6 pathway, is vital for guiding personalized treatment strategies patsnap.com.

Biomarkers are objective indicators that provide information about disease states oaepublish.com. Prognostic biomarkers offer insights into the probable health outcome of a patient, irrespective of the treatment received virogates.comexplorationpub.com. In contrast, predictive biomarkers indicate the likelihood of a patient benefiting from a specific treatment virogates.comexplorationpub.com. Circulating tumor DNA markers are being investigated as potential biomarkers for predicting resistance to CDK inhibitors accscience.com. The integration of these biomarkers into routine clinical practice is expected to usher in an era of precision medicine, where treatments are tailored to the unique molecular profile of each tumor explorationpub.com.

Understanding Non-Classical Effects of CDK Inhibition

Beyond their well-established role in cell cycle regulation, CDK inhibitors like Riviciclib are being investigated for their non-classical effects. These effects extend beyond simple cell cycle arrest and include influences on signal transduction, DNA repair mechanisms, transcriptional control, and mRNA processing researchgate.net. For instance, CDK6, in addition to its kinase-dependent functions, possesses non-kinase-dependent roles, such as the upregulation of p16 transcription in the presence of STAT3 and cyclin D nih.gov. Furthermore, CDK6 can synergize with c-Jun to upregulate VEGF-A, promoting tumor angiogenesis and contributing to cancer progression and drug resistance nih.gov.

While the classical understanding of the G1/S transition is widely accepted, the precise role of certain CDKs in this process may be more complex, hinting at additional, non-classical functions mdpi.com. Another significant non-classical effect observed with CDK inhibitors is the induction of senescence. However, studies have shown that senescent cells within the tumor microenvironment can adopt a pro-inflammatory senescence-associated secretory phenotype (SASP), which may inadvertently drive tumor proliferation and therapeutic resistance tandfonline.com. Understanding these multifaceted, non-classical effects is crucial for fully harnessing the therapeutic potential of Riviciclib and mitigating potential adverse outcomes.

Integration of Riviciclib into Precision Oncology Approaches

The future of Riviciclib in cancer therapy lies in its integration into precision oncology approaches, where treatment strategies are individualized based on a patient's unique molecular profile. Molecular profiling of tumors, specifically identifying the presence or absence of the Rb protein and other regulatory factors in the CDK4/6 pathway, is fundamental to guiding personalized treatment decisions patsnap.com. By leveraging insights into resistance mechanisms and developing effective countermeasures, clinicians can further personalize treatment strategies, thereby enhancing long-term effectiveness accscience.com.

The concept of combining CDK1 inhibitors, including Riviciclib, with Top1 inhibitors is a prime example of a promising avenue for precision medicine, as it targets specific vulnerabilities in cancer cells dst.gov.in. Patient stratification based on molecular profiles is a cornerstone of precision oncology explorationpub.com. Furthermore, the use of patient-derived cell culture (PDC) models, which facilitate rapid testing of multiple agents, can be integrated with comprehensive genomic profiling to determine individualized drug responses, thereby advancing personalized therapy researchgate.net.

Q & A

What are the primary CDK targets of Riviciclib, and how are they validated experimentally?

Classification: Basic
Answer:
Riviciclib inhibits CDK4, CDK1, and CDK9, which regulate cell cycle progression and transcriptional elongation . Validation involves:

  • Kinase Assays : Measuring inhibition of recombinant CDK/cyclin complexes using ATP-competitive activity assays.
  • Cell Cycle Analysis : Flow cytometry to confirm G1/S arrest in treated cancer cell lines (e.g., MDA-MB-231 breast cancer cells).
  • Western Blot : Quantifying downstream biomarkers (e.g., phosphorylated Rb for CDK4 inhibition; RNA polymerase II phosphorylation for CDK9 inhibition).
    Reference:

What in vitro models are most appropriate for assessing Riviciclib’s efficacy and mechanism of action?

Classification: Basic
Answer:

  • Cell Lines : Use CDK-dependent models (e.g., ER+ breast cancer lines like MCF-7) to assess proliferation via MTT assays.
  • Apoptosis Assays : Annexin V/PI staining to quantify cell death in leukemia models (e.g., HL-60).
  • Dose-Response Curves : IC50 calculations across 72-hour treatments to establish potency.
    Reference:

How can researchers address contradictions between Riviciclib’s preclinical efficacy and clinical trial outcomes?

Classification: Advanced
Answer:

  • Model Relevance : Compare preclinical models (e.g., immunodeficient mice) with patient tumor heterogeneity.
  • Dosing Optimization : Assess pharmacokinetic differences (e.g., bioavailability in humans vs. rodents).
  • Biomarker Stratification : Use RNA-seq to identify patient subgroups with CDK pathway activation.
    Reference:

What experimental design principles should guide the optimization of Riviciclib combination therapies?

Classification: Advanced
Answer:

  • Pharmacodynamic Synergy : Use Chou-Talalay assays to quantify synergy with taxanes or PARP inhibitors.
  • Sequential Dosing : Test cell cycle synchronization (e.g., Riviciclib followed by S-phase-specific agents).
  • In Vivo Validation : Orthotopic xenografts with longitudinal MRI to monitor tumor regression.
    Reference:

Which statistical methods are robust for analyzing heterogeneous responses in Riviciclib clinical trials?

Classification: Advanced
Answer:

  • Mixed-Effects Models : Account for inter-patient variability in pharmacokinetic parameters.
  • Clustering Algorithms : Identify responder/non-responder subgroups using transcriptomic data.
  • Bayesian Adaptive Designs : Dynamically adjust dosing arms based on interim efficacy/safety data.
    Reference:

How is target engagement of Riviciclib validated in vivo?

Classification: Basic
Answer:

  • Tumor Biopsies : Immunohistochemistry for phospho-Rb (CDK4 inhibition) and p-RNAPII (CDK9 inhibition).
  • Pharmacodynamic Markers : Plasma exposure correlated with tumor growth inhibition in xenografts.
  • PET Imaging : Radiolabeled Riviciclib analogs to quantify tumor distribution.
    Reference:

What methodologies identify resistance mechanisms to Riviciclib in CDK-dependent cancers?

Classification: Advanced
Answer:

  • CRISPR Screens : Genome-wide knockout libraries to pinpoint synthetic lethal partners.
  • Single-Cell RNA-seq : Track transcriptional adaptation in persister cells post-treatment.
  • Proteomic Profiling : Phosphoproteomics to map compensatory kinase signaling (e.g., MAPK activation).
    Reference:

What key pharmacokinetic parameters should be prioritized in Riviciclib studies?

Classification: Basic
Answer:

  • Cmax and AUC : Assess exposure via LC-MS/MS in plasma/tissue.
  • Half-Life : Determine dosing frequency using non-compartmental analysis.
  • CNS Penetration : Measure cerebrospinal fluid concentrations in brain metastasis models.
    Reference:

How can multi-omics data be integrated to predict Riviciclib response?

Classification: Advanced
Answer:

  • Machine Learning : Train classifiers on TCGA data linking CDK expression to drug sensitivity.
  • Pathway Enrichment : Use GSEA to identify co-altered pathways (e.g., E2F targets).
  • Patient-Derived Organoids : Validate predictions in 3D cultures with real-time viability imaging.
    Reference:

What ethical considerations are critical in designing Riviciclib clinical trials?

Classification: Advanced
Answer:

  • Toxicity Monitoring : Predefine stopping rules for hematological adverse events (e.g., neutropenia).
  • Informed Consent : Disclose risks of CDK inhibition in proliferative tissues (e.g., gastrointestinal).
  • Data Transparency : Share negative results to avoid publication bias.
    Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.